molecular formula C25H27F2N5O3S B15026638 7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B15026638
M. Wt: 515.6 g/mol
InChI Key: JJNCOJAKUWBDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Properties

Molecular Formula

C25H27F2N5O3S

Molecular Weight

515.6 g/mol

IUPAC Name

7-(difluoromethyl)-5-(4-methylphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C25H27F2N5O3S/c1-16-4-6-17(7-5-16)21-14-22(23(26)27)32-24(30-21)20(15-28-32)25(33)29-18-8-10-19(11-9-18)36(34,35)31-12-2-3-13-31/h4-11,15,21-23,30H,2-3,12-14H2,1H3,(H,29,33)

InChI Key

JJNCOJAKUWBDLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCCC5)N2)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
  • Introduction of the difluoromethyl group via fluorination reactions.
  • Attachment of the 4-methylphenyl and pyrrolidine-1-sulfonylphenyl groups through substitution reactions.
  • Final carboxamide formation through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: Substitution reactions may occur at the aromatic rings or the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methylphenyl group could yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Fluorinated Aromatics: Compounds with similar fluorinated aromatic groups.

Uniqueness

The unique combination of the difluoromethyl, methylphenyl, and pyrrolidine-1-sulfonylphenyl groups in this compound may confer distinct biological activities and properties compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.